molecular formula C23H28N2O4 B5637154 1-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-4-phenyl-4-piperidinol

1-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-4-phenyl-4-piperidinol

Cat. No. B5637154
M. Wt: 396.5 g/mol
InChI Key: PEDOMVPBQSXMEP-SFTDATJTSA-N
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Description

The compound "1-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-4-phenyl-4-piperidinol" belongs to a class of organic compounds that exhibit complex molecular structures. These structures are characterized by the presence of multiple functional groups, including hydroxyl, methoxy, benzoyl, pyrrolidinyl, and piperidinol groups, which play a significant role in the compound's chemical behavior and physical properties.

Synthesis Analysis

Synthesis of complex organic molecules like this often involves multi-step synthetic pathways, starting from simpler precursors. A common strategy includes the use of nucleophilic substitution reactions, Claisen-Schmidt type reactions, and heterocyclization techniques. For example, the synthesis of similar compounds has been achieved through reactions involving piperidin-4-ones and aromatic aldehydes, followed by cyclization with phenylhydrazine hydrochloride in methanol under specific conditions (Koshetova et al., 2022).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using X-ray crystallography, NMR spectroscopy, and computational modeling. These techniques reveal the spatial arrangement of atoms within the molecule and the conformation of various functional groups. For instance, X-ray crystallography has been used to determine the structure of related compounds, highlighting the conformation of piperidine and pyrazoline rings (Koshetova et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups. Nucleophilic substitution reactions, acid-catalyzed hydrolysis, and reductions are common reactions. The kinetics of these reactions can be studied in various conditions to understand the stability and reactivity of the compound (Muszalska, 2004).

properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-29-19-9-7-17(8-10-19)22(27)25-15-20(21(26)16-25)24-13-11-23(28,12-14-24)18-5-3-2-4-6-18/h2-10,20-21,26,28H,11-16H2,1H3/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDOMVPBQSXMEP-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC(C(C2)O)N3CCC(CC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N2C[C@@H]([C@H](C2)O)N3CCC(CC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

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